N-(4-((4-(phenylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide

Description

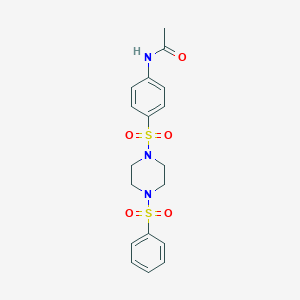

N-(4-((4-(Phenylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a sulfonamide-based acetamide derivative characterized by a piperazine core functionalized with phenylsulfonyl and sulfonylphenylacetamide groups. The phenylsulfonyl group on the piperazine ring introduces strong electron-withdrawing effects, which may influence binding to biological targets such as enzymes or receptors involved in pain pathways .

Properties

IUPAC Name |

N-[4-[4-(benzenesulfonyl)piperazin-1-yl]sulfonylphenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S2/c1-15(22)19-16-7-9-18(10-8-16)28(25,26)21-13-11-20(12-14-21)27(23,24)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJELNYXBCPAGBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-((4-(phenylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the piperazine core. One common synthetic route includes the following steps:

Synthesis of 4-(phenylsulfonyl)piperazine: : This can be achieved by reacting piperazine with phenylsulfonyl chloride in the presence of a base such as triethylamine.

Introduction of the sulfonyl group: : The resulting 4-(phenylsulfonyl)piperazine is then reacted with chlorosulfonic acid to introduce the second sulfonyl group.

Coupling with acetamide: : Finally, the compound is reacted with 4-aminophenyl acetamide to form the target molecule.

Industrial production methods focus on optimizing these steps to achieve high yields and purity. This often involves the use of advanced purification techniques and reaction conditions tailored to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

N-(4-((4-(phenylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonyl oxide derivatives.

Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl groups.

Substitution: : Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles replace the sulfonyl group with other functional groups.

Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions are typically derivatives with altered functional groups, which can be further utilized in various applications.

Scientific Research Applications

Antiproliferative Activity

N-(4-((4-(phenylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide has shown promising results in antiproliferative assays against various cancer cell lines. Studies indicate that modifications in its structure can enhance cytotoxicity, making it a candidate for cancer therapy. The mechanism of action may involve interactions with specific proteins or pathways related to tumor growth and survival .

Analgesic Properties

Research has demonstrated that derivatives of this compound exhibit significant analgesic activity. For instance, one derivative was compared to paracetamol and found to be equally effective or superior in pain relief models, such as the hot plate test and tail flick test. This suggests potential applications in pain management therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. Investigations revealed that certain derivatives exhibited notable anti-tubercular activity, indicating their potential as therapeutic agents for tuberculosis treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound derivatives. Variations in substituents on the piperazine ring have been shown to significantly affect biological potency and selectivity against different targets. For example:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-(methoxyphenyl)sulfonyl)piperazine | Methoxy group substitution | Antiproliferative activity |

| 1-(4-fluorophenyl)sulfonylpiperazine | Fluorine substitution | Neuroprotective effects |

| N-(4-(pyridin-2-yl)sulfonyl)piperazine | Pyridine ring addition | Antidepressant properties |

These findings highlight the importance of structural modifications in enhancing therapeutic efficacy .

Case Studies

Several studies have documented the applications of this compound:

- Anticancer Research : A study evaluated various derivatives against multiple cancer cell lines, demonstrating that certain modifications led to increased cytotoxicity. The results indicated a correlation between lipophilicity and enhanced anti-cancer activity .

- Pain Management : In preclinical trials, derivatives were tested for analgesic properties using established pain models. Results indicated that some compounds exhibited significant pain-relieving effects comparable to standard analgesics like paracetamol.

- Antitubercular Activity : Research focusing on tuberculosis revealed that specific derivatives displayed strong inhibitory effects on bacterial growth, suggesting their potential as new antitubercular agents .

Mechanism of Action

The mechanism by which N-(4-((4-(phenylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The sulfonyl groups and piperazine ring play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Variations

The pharmacological profile of N-(4-((4-(phenylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide is highly dependent on substituents attached to the piperazine ring. Below is a comparative analysis of structurally related compounds:

Pharmacological Insights

- Analgesic Activity : LASSBio-1300 (4-methylpiperazine derivative) demonstrated analgesic efficacy comparable to paracetamol, highlighting the importance of small alkyl groups for pain relief .

- Anti-Hypernociceptive Activity: The unsubstituted piperazine analog (compound 37 in ) showed significant activity against inflammatory pain, suggesting that the free piperazine moiety may enhance anti-inflammatory effects .

- Impact of Bulky Substituents : The benzylsulfonyl analog () shares the same molecular weight as the target compound but differs in substituent lipophilicity. Benzyl groups may improve membrane permeability but could reduce solubility .

- Electron-Withdrawing Groups : The phenylsulfonyl group in the target compound may enhance binding to sulfonamide-sensitive targets (e.g., cyclooxygenases or ion channels) due to its electron-withdrawing nature .

Structure-Activity Relationship (SAR) Trends

Alkyl vs. Aryl Substituents :

- Methyl groups (LASSBio-1300) favor analgesic activity.

- Aryl sulfonyl groups (phenyl, benzyl) may enhance target specificity but require balancing with solubility modifiers.

Fluorophenyl substituents () improve metabolic stability but may increase molecular weight and complexity .

Molecular Weight and Solubility :

- Lower molecular weight compounds (e.g., LASSBio-1300 at 297.37 Da) may exhibit better bioavailability compared to bulkier analogs (e.g., ’s 469.6 Da compound) .

Biological Activity

N-(4-((4-(phenylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide, a compound belonging to the piperazine family, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which reflects its complex structure involving sulfonyl and piperazine functionalities. The molecular formula is , and it has a molecular weight of approximately 396.50 g/mol.

Synthesis

The synthesis of this compound generally involves the following steps:

- Formation of the Piperazine Derivative : This is achieved through the reaction of piperazine with phenylsulfonyl chloride under basic conditions.

- Acetamide Formation : The piperazine derivative is then acylated with acetic anhydride or acetyl chloride to yield the final product.

Antibacterial Activity

Research has shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing piperazine rings have demonstrated moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 7l | Salmonella typhi | Moderate |

| 7m | Bacillus subtilis | Strong |

Enzyme Inhibition

The compound's sulfonamide moiety contributes to its potential as an enzyme inhibitor. Studies indicate that related compounds exhibit strong inhibitory effects against acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurological disorders and infections .

Anticonvulsant Activity

In animal models, derivatives of this compound have been evaluated for anticonvulsant activity. The structure-activity relationship (SAR) analysis suggests that modifications in lipophilicity significantly affect their efficacy in seizure models. More lipophilic compounds showed better activity at later time points compared to less lipophilic variants .

Case Studies

- Antibacterial Screening : A study on synthesized piperazine derivatives revealed that certain compounds exhibited notable antibacterial activity, particularly against multi-drug resistant strains . This highlights the potential use of such compounds in developing new antibiotics.

- Enzyme Inhibition Studies : Research demonstrated that several sulfonamide-containing compounds effectively inhibit AChE, suggesting their utility in managing Alzheimer's disease and other cognitive disorders .

- Anticonvulsant Evaluation : A series of experiments conducted on N-(phenylpiperazin-1-yl)acetamide derivatives showed varying degrees of anticonvulsant activity, with some compounds outperforming traditional medications like phenytoin in specific models .

Q & A

Basic: What are the standard synthetic protocols for N-(4-((4-(phenylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide?

Methodological Answer:

The synthesis typically involves sulfonylation and acetylation steps. For example:

Sulfonylation : Reacting piperazine derivatives with phenylsulfonyl chloride under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine) .

Acetylation : Introducing the acetamide group via reaction with acetic anhydride under reflux, followed by purification using recrystallization (ethanol/water) or column chromatography .

Key Reaction Conditions (from evidence):

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Sulfonylation | Phenylsulfonyl chloride, DCM, 0°C → RT, 12h | ~75% | |

| Acetylation | Acetic anhydride, reflux, 30 min | ~68% | |

| Purification | Ethanol recrystallization or silica gel chromatography | ≥95% purity |

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions and purity. For example, the acetamide proton appears as a singlet at ~2.1 ppm .

- Mass Spectrometry : High-resolution MS (e.g., Q Exactive Orbitrap) validates molecular weight (e.g., m/z 463.08 for [M+H]) .

- X-ray Crystallography : Resolves bond angles (e.g., nitro group torsion angles: -16.7° and 160.9°) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .

Advanced: How can researchers resolve contradictions in crystallographic data for sulfonamide-containing analogs?

Methodological Answer:

Discrepancies in bond angles or torsion angles (e.g., sulfonyl group orientation) require:

Comparative Analysis : Cross-reference with structurally similar compounds (e.g., N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ).

Computational Validation : Use density functional theory (DFT) to optimize geometries and compare with experimental data .

Dynamic Studies : Variable-temperature crystallography to assess conformational flexibility .

Advanced: What experimental designs are recommended for studying its enzyme inhibition mechanisms?

Methodological Answer:

- In Vitro Assays :

- Kinetic Studies : Use fluorogenic substrates to measure IC values (e.g., fluorescence quenching for protease inhibition) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .

- Control Strategies : Include positive controls (e.g., known inhibitors) and negative controls (DMSO vehicle) .

Advanced: How can computational methods predict its pharmacokinetic properties?

Methodological Answer:

- QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with absorption/permeability .

- Molecular Docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability .

- ADMET Prediction Tools : Use SwissADME or ADMETlab to estimate bioavailability and toxicity .

Advanced: What strategies address stability issues in long-term pharmacological studies?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 6 months and monitor degradation via HPLC .

- Salt Formation : Improve solubility and stability by synthesizing phosphate or hydrochloride salts .

- XRPD/TGA Analysis : Confirm crystalline stability and hygroscopicity .

Advanced: How to design experiments for environmental impact assessment?

Methodological Answer:

Adopt the INCHEMBIOL framework :

Abiotic Studies : Measure hydrolysis/photolysis rates under simulated environmental conditions (pH 5–9, UV light).

Biotic Studies : Use Daphnia magna or algae for acute toxicity assays (OECD guidelines).

Longitudinal Analysis : Monitor bioaccumulation in soil-plant systems over 2–3 growing seasons .

Advanced: What are the challenges in synthesizing analogs with improved selectivity?

Methodological Answer:

- Positional Isomerism : Substituent placement on the phenyl ring drastically alters receptor binding (e.g., 2- vs. 4-fluoro derivatives ).

- Piperazine Modifications : Replace phenylsulfonyl with cyclopropylmethyl groups to reduce off-target effects (see for synthetic routes).

- Data-Driven Optimization : Use machine learning (e.g., Bayesian models) to prioritize high-selectivity candidates .

Basic: What safety protocols are essential during handling?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles (prevents skin/eye contact) .

- Ventilation : Use fume hoods during synthesis (avoids inhalation risks) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How to validate its role in multi-target drug discovery?

Methodological Answer:

- Network Pharmacology : Map interactions with serotonin/dopamine receptors using STRING or KEGG databases .

- Polypharmacology Profiling : Screen against a panel of 50+ kinases or GPCRs (e.g., Eurofins Panlabs services) .

- In Vivo Cross-Validation : Compare behavioral outcomes in WT vs. receptor-knockout animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.